8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an azepane ring, a hydroxy group, a methoxyphenyl group, and a methyl group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a halogenated intermediate of the chromen-4-one core.
Functional Group Modifications: The hydroxy and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the azepane ring, which may result in different biological activities.
8-(piperidin-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Contains a piperidine ring instead of an azepane ring, which can affect its binding properties and biological effects.
Uniqueness
The presence of the azepane ring in 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one distinguishes it from other similar compounds. This structural feature can enhance its binding affinity and selectivity towards specific molecular targets, potentially leading to unique biological activities and therapeutic applications.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16-22(17-9-5-6-10-21(17)28-2)23(27)18-11-12-20(26)19(24(18)29-16)15-25-13-7-3-4-8-14-25/h5-6,9-12,26H,3-4,7-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVGONCYDYPVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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